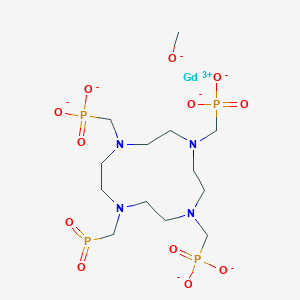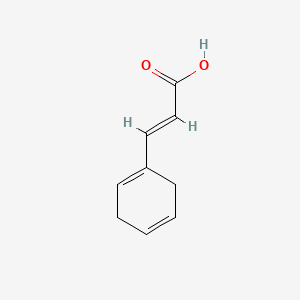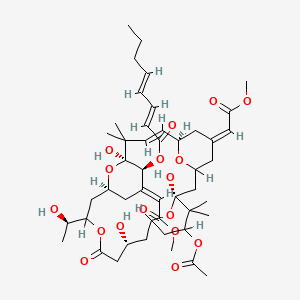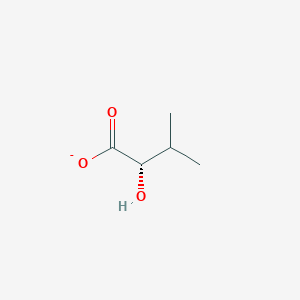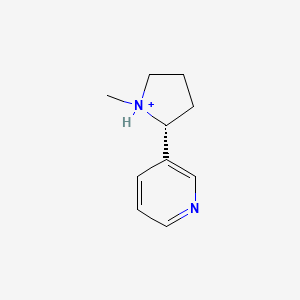![molecular formula C17H20FN5O5S B1237504 1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea is a sulfonamide.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas, including compounds related to 1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea. This technique provides good yields without racemization under milder and simpler conditions, making it an environmentally friendly and cost-effective method (Thalluri et al., 2014).
Radiochemical Synthesis : A study on the synthesis of 4-[18F]fluorophenyl urea derivatives as model compounds via carbamate-4-nitrophenylesters intermediates demonstrated high radiochemical yields. This research contributes to the field of radiopharmaceuticals (Olma et al., 2006).
Urea-Fluoride Interaction : Research on 1,3-bis(4-nitrophenyl)urea interactions with oxoanions in a solution showed the formation of bright yellow 1:1 complexes. This study provides insight into the nature of urea-fluoride interactions, which are relevant for various chemical applications (Boiocchi et al., 2004).
Supramolecular Frameworks : A tris(urea) receptor was found to efficiently capture and fix atmospheric CO2 as air-stable crystals. This research highlights the potential of urea-based receptors in environmental applications, such as CO2 capture (Dey et al., 2012).
Biological and Environmental Applications
Herbicidal and Growth Regulating Activity : Fluorine-containing N-nitro-N'-substituted phenylurea derivatives exhibited moderate herbicidal activity and significant plant growth regulating activity in preliminary bioassays (Wang et al., 2011).
Antifungal Activity : N(1)- and N(3)-(4-fluorophenyl) ureas were evaluated for their fungitoxic action against various fungi, providing insights into potential agricultural applications (Mishra et al., 2000).
Urease Inhibition and Environmental Impact : A study on the effectiveness of urease inhibitors on reducing emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils demonstrated potential environmental benefits (Abalos et al., 2012).
Fluoride Ion Sensing : Urea-linked 1,2,3-triazole based sensors were synthesized and evaluated for their sensing ability towards various anions and cations. These sensors exhibited selective sensing for fluoride ions, showing potential in analytical chemistry applications (Rani et al., 2020).
properties
Molecular Formula |
C17H20FN5O5S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-[2-(diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C17H20FN5O5S/c1-3-22(4-2)29(27,28)16-11-14(23(25)26)9-10-15(16)20-21-17(24)19-13-7-5-12(18)6-8-13/h5-11,20H,3-4H2,1-2H3,(H2,19,21,24) |
InChI Key |
YWFRZQVGZLTZHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



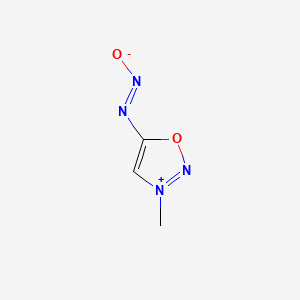
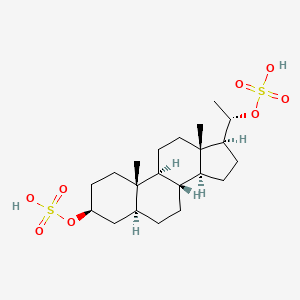
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
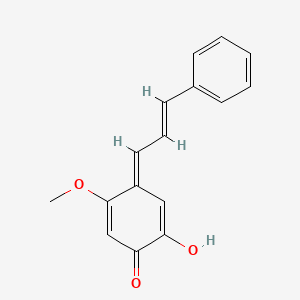
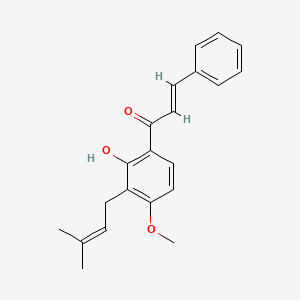
![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
